molecular formula C20H17NO4 B4080075 1-(2-furyl)-3-{[4-(2-methoxyphenoxy)phenyl]amino}-2-propen-1-one

1-(2-furyl)-3-{[4-(2-methoxyphenoxy)phenyl]amino}-2-propen-1-one

Cat. No. B4080075
M. Wt: 335.4 g/mol
InChI Key: JCPLZANOSXUCBQ-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-furyl)-3-{[4-(2-methoxyphenoxy)phenyl]amino}-2-propen-1-one, also known as FMA-3, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. FMA-3 has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties, making it a promising candidate for further research and development.

Mechanism of Action

The mechanism of action of 1-(2-furyl)-3-{[4-(2-methoxyphenoxy)phenyl]amino}-2-propen-1-one is not fully understood, but it is believed to act as a selective inhibitor of the NF-κB pathway. This pathway plays a key role in regulating immune responses and inflammation, and its dysregulation has been linked to various diseases, including cancer and inflammatory disorders.
Biochemical and Physiological Effects:
1-(2-furyl)-3-{[4-(2-methoxyphenoxy)phenyl]amino}-2-propen-1-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 1-(2-furyl)-3-{[4-(2-methoxyphenoxy)phenyl]amino}-2-propen-1-one has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further research and development.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-furyl)-3-{[4-(2-methoxyphenoxy)phenyl]amino}-2-propen-1-one in lab experiments is its low toxicity, which allows for higher doses to be used without causing harm to cells or animals. Additionally, 1-(2-furyl)-3-{[4-(2-methoxyphenoxy)phenyl]amino}-2-propen-1-one has been shown to have good stability and solubility in various solvents, making it easy to work with in the lab. However, one limitation of using 1-(2-furyl)-3-{[4-(2-methoxyphenoxy)phenyl]amino}-2-propen-1-one is its relatively complex synthesis method, which may limit its widespread use in research.

Future Directions

There are several potential future directions for research on 1-(2-furyl)-3-{[4-(2-methoxyphenoxy)phenyl]amino}-2-propen-1-one. One direction could be to further investigate its anti-inflammatory properties and potential applications in treating inflammatory disorders, such as rheumatoid arthritis and Crohn's disease. Another direction could be to explore its potential as a cancer therapy, either alone or in combination with other treatments. Additionally, further research could be done to optimize the synthesis method for 1-(2-furyl)-3-{[4-(2-methoxyphenoxy)phenyl]amino}-2-propen-1-one and develop more efficient and cost-effective methods for producing the compound.

Scientific Research Applications

1-(2-furyl)-3-{[4-(2-methoxyphenoxy)phenyl]amino}-2-propen-1-one has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 1-(2-furyl)-3-{[4-(2-methoxyphenoxy)phenyl]amino}-2-propen-1-one has also been shown to have anti-cancer and anti-tumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

properties

IUPAC Name

(E)-1-(furan-2-yl)-3-[4-(2-methoxyphenoxy)anilino]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-23-19-5-2-3-6-20(19)25-16-10-8-15(9-11-16)21-13-12-17(22)18-7-4-14-24-18/h2-14,21H,1H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPLZANOSXUCBQ-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)NC=CC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)N/C=C/C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(2-furyl)-3-{[4-(2-methoxyphenoxy)phenyl]amino}prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-furyl)-3-{[4-(2-methoxyphenoxy)phenyl]amino}-2-propen-1-one
Reactant of Route 2
Reactant of Route 2
1-(2-furyl)-3-{[4-(2-methoxyphenoxy)phenyl]amino}-2-propen-1-one
Reactant of Route 3
Reactant of Route 3
1-(2-furyl)-3-{[4-(2-methoxyphenoxy)phenyl]amino}-2-propen-1-one
Reactant of Route 4
Reactant of Route 4
1-(2-furyl)-3-{[4-(2-methoxyphenoxy)phenyl]amino}-2-propen-1-one
Reactant of Route 5
Reactant of Route 5
1-(2-furyl)-3-{[4-(2-methoxyphenoxy)phenyl]amino}-2-propen-1-one
Reactant of Route 6
Reactant of Route 6
1-(2-furyl)-3-{[4-(2-methoxyphenoxy)phenyl]amino}-2-propen-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.